5-Methoxy-2-methylquinazolin-4-amine
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Overview
Description
5-Methoxy-2-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylquinazolin-4-amine typically involves the cyclization of appropriate aniline derivatives with formamide or other suitable reagents. One common method includes the reaction of 2-methyl-5-methoxyaniline with formamide under acidic conditions to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, such as palladium-catalyzed cyclization, to enhance yield and selectivity. Microwave-assisted synthesis and phase-transfer catalysis are also utilized to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of different functional groups at the quinazoline core.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role as an enzyme inhibitor, particularly in cancer research.
Medicine: Studied for its potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyquinoline Derivatives: Known for their EZH2 inhibitory activity.
Quinazolinone Derivatives: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methoxy-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methoxy and methyl groups contribute to its unique interaction with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-6-12-7-4-3-5-8(14-2)9(7)10(11)13-6/h3-5H,1-2H3,(H2,11,12,13) |
InChI Key |
SHWOPQWHQBWUAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=N1)N |
Origin of Product |
United States |
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